molecular formula C10H14ClN B1345237 1-Benzylcyclopropan-1-amine hydrochloride CAS No. 29812-94-0

1-Benzylcyclopropan-1-amine hydrochloride

Cat. No. B1345237
CAS RN: 29812-94-0
M. Wt: 183.68 g/mol
InChI Key: KTRHVKWMJCVUJP-UHFFFAOYSA-N
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Description

Cytochrome P450-Catalyzed Oxidation of 1-Benzylcyclopropan-1-amine Hydrochloride

Description and Synthesis Analysis The compound 1-Benzylcyclopropan-1-amine hydrochloride is a derivative of cyclopropylamine, which has been studied for its interactions with cytochrome P450 enzymes. The synthesis of related polycyclic amines has been achieved through benzoic acid-catalyzed reactions, involving the formation of azomethine ylide intermediates that undergo intramolecular [3+2]-cycloadditions, as described in the synthesis of polycyclic amines . This method showcases the potential for creating complex amine structures with high diastereoselectivity, which could be applicable to the synthesis of 1-Benzylcyclopropan-1-amine hydrochloride derivatives.

Molecular Structure Analysis The molecular structure of 1-Benzylcyclopropan-1-amine hydrochloride is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its strain and reactivity. The benzyl group attached to the nitrogen atom adds to the complexity of the molecule, potentially affecting its reactivity and interactions with enzymes like cytochrome P450 .

Chemical Reactions Analysis The compound has been observed to undergo various reactions when oxidized by cytochrome P450. Notably, the oxidation does not proceed via a single electron transfer (SET) mechanism but rather through hydrogen abstraction and hydroxyl recombination, leading to products such as cyclopropanone hydrate and 3-hydroxypropionaldehyde . This finding is significant as it challenges previous assumptions about the oxidation mechanism of cyclopropylamines.

Physical and Chemical Properties Analysis While the specific physical and chemical properties of 1-Benzylcyclopropan-1-amine hydrochloride are not detailed in the provided papers, the studies on related compounds suggest that the presence of the cyclopropane ring and the benzyl group could influence properties such as solubility, boiling point, and reactivity. The compound's interactions with cytochrome P450 also indicate that it may have significant biological activity, which could be relevant for drug design and pharmacological studies .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated the utility of cyclopropylamine derivatives in synthetic chemistry, such as in the production of 1-ethynylcyclopropylamine, highlighting their importance in the synthesis of extended aminocyclopropanecarboxylic acids and their derivatives. These compounds serve as precursors in the synthesis of various biologically active molecules and are valuable in medicinal chemistry due to their structural uniqueness and reactivity (Kozhushkov et al., 2010). Similarly, the development of thermostabilizers for polypropylene using amino compounds purified to hydrochloride salts underlines the role of cyclopropylamine derivatives in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).

Catalytic Applications

Cyclopropylamine derivatives have been shown to participate in iodine-catalyzed aminosulfonation of hydrocarbons, providing a pathway for the amino-functionalization of benzylic and aliphatic hydrocarbons. This process showcases the potential for cyclopropylamine derivatives in catalysis and the functionalization of hydrocarbons, suggesting a broad applicability in synthetic and industrial chemistry (Lamar et al., 2010).

Material Science and Photostability

In material science, cyclopropylamine derivatives have been explored for their photophysical properties and photostability, particularly in the development of NIR probes. The synthesis of benzo[a]phenoxazinium chlorides with substituted amines demonstrates the influence of cyclopropylamine derivatives on the photophysical behavior of these compounds, offering potential applications in biological imaging and sensors (Raju et al., 2016).

Advanced Synthetic Methods

Cyclopropylamine derivatives have been central to the development of advanced synthetic methods, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. These methods are critical for producing compounds with multiple stereocenters and substituents, underscoring the importance of cyclopropylamine derivatives in the synthesis of complex molecular architectures for drug development and other applications (Feng et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(6-7-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRHVKWMJCVUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639863
Record name 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclopropan-1-amine hydrochloride

CAS RN

29812-94-0
Record name Cyclopropanamine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclopropan-1-amine hydrochloride
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